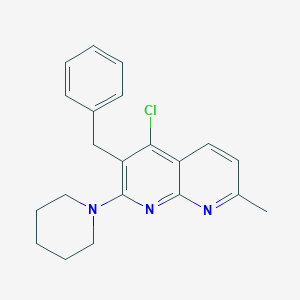
2,4-Dichloro-3,7-dimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3,7-dimethyl-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. This compound is commonly known as DCDN and is widely used in scientific research for its ability to interact with biological systems.
作用機序
The mechanism of action of DCDN is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in the regulation of cellular processes. It also interacts with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
DCDN has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections. It also has neuroprotective properties and has been investigated for its potential use in treating neurological disorders.
実験室実験の利点と制限
One of the main advantages of using DCDN in lab experiments is its ability to interact with biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and developing new therapies. However, DCDN has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are numerous future directions for the study of DCDN. One potential area of research is the development of new drugs and therapies based on the compound's unique properties. Another area is the investigation of DCDN's potential use in treating neurological disorders and other diseases. Further studies are also needed to fully understand the mechanism of action of DCDN and its potential toxicity.
合成法
The synthesis of DCDN involves the reaction of 2,4-dichloro-3-methylpyridine with 2,6-dimethyl-1,8-naphthyridine in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism and yields DCDN as the final product.
科学的研究の応用
DCDN has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to interact with biological systems has made it a valuable tool for the development of new drugs and therapies.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2,4-dichloro-3,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(11)6(2)9(12)14-10(7)13-5/h3-4H,1-2H3 |
InChIキー |
BBYGQECTQFLBSU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)C)Cl |
正規SMILES |
CC1=NC2=C(C=C1)C(=C(C(=N2)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)
![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)